molecular formula C11H7ClN2O3S B2876548 N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide CAS No. 324758-85-2

N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide

Cat. No. B2876548
CAS RN: 324758-85-2
M. Wt: 282.7
InChI Key: GTDGKCKEBVMPOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 5-nitrothiophene-2-carboxylic acid with 3-chlorophenylamine in the presence of a coupling agent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a nitro group, a carboxamide group, and a 3-chlorophenyl group. The exact geometry and conformation would depend on the specific conditions and environment .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating amide group. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and nitro groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Radiosensitization and Cytotoxicity

Threadgill et al. (1991) synthesized a series of nitrothiophenes, exploring their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, designed with basic or electrophilic substituents, aim to enhance radiotherapy's effectiveness by sensitizing hypoxic mammalian cells to radiation. The research highlighted the importance of the structural components in determining the potency of radiosensitization, with tertiary amines showing significant activity (Threadgill et al., 1991).

PARP Inhibition

Shinkwin et al. (1999) investigated the synthesis of thiophenecarboxamides and their derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP). PARP inhibitors are crucial in cancer therapy as they block the repair of damaged DNA, thereby enhancing the efficacy of chemotherapy and radiotherapy. The study provided a foundational understanding of how modifications to the thiophene structure could yield potent PARP inhibitors, contributing to the development of novel cancer treatments (Shinkwin et al., 1999).

Molecular Electronics

Chen et al. (1999) utilized a molecule containing a nitroamine redox center in a molecular electronic device, showcasing the potential of nitrothiophene derivatives in creating devices with negative differential resistance and high on-off peak-to-valley ratios. This application is significant for the development of molecular electronics, offering insights into the design of components for future electronic devices (Chen et al., 1999).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized derivatives of N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide and evaluated their potential as antidepressant and nootropic agents. This research highlights the adaptability of nitrothiophene derivatives in developing compounds that could address central nervous system disorders, offering a path towards new therapeutic agents (Thomas et al., 2016).

Antitumor Agents

Shinkwin and Threadgill (1996) conducted isotopically efficient syntheses of nitrothiophenecarboxamides, including derivatives of this compound, for use as antitumor agents. The study focuses on the preparation and potential applications of these compounds in cancer therapy, underscoring the versatility of nitrothiophene derivatives in medicinal chemistry (Shinkwin & Threadgill, 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science .

properties

IUPAC Name

N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDGKCKEBVMPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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